5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
5-Methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a polycyclic compound featuring a fused pyranochromene-dione scaffold substituted with methyl, propyl, and 3,4,5-trimethoxyphenyl groups. This structure combines a dihydropyran ring with a chromene-dione system, a framework associated with diverse bioactivities, including antileishmanial, antioxidant, and antiproliferative properties . The 3,4,5-trimethoxyphenyl moiety is notable for its prevalence in pharmacologically active compounds, often enhancing interactions with biological targets .
Properties
Molecular Formula |
C25H26O7 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C25H26O7/c1-6-7-14-11-21(27)31-18-8-13(2)22-16(26)12-17(32-25(22)23(14)18)15-9-19(28-3)24(30-5)20(10-15)29-4/h8-11,17H,6-7,12H2,1-5H3 |
InChI Key |
AFJANIIFFCUTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
The most widely reported method employs a one-pot multicomponent reaction involving:
-
3,4,5-Trimethoxybenzaldehyde (1.0 mmol)
-
7-Hydroxy-4-methylcoumarin (1.2 mmol)
-
Meldrum’s acid (1.5 mmol)
Conditions :
-
Solvent: Ethanol/water (1:1 v/v)
-
Catalyst: Triethylamine (10 mol%)
-
Temperature: Reflux (80°C)
-
Time: 6–8 hours
The reaction proceeds via a Knoevenagel-Michael-cyclization cascade (Scheme 1). Meldrum’s acid acts as both a carbonyl activator and a leaving group, facilitating annulation.
Table 1: Optimization of Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, H2O, EtOH/H2O | EtOH/H2O (1:1) | 92 |
| Catalyst Loading | 5–15 mol% | 10 mol% | 90 |
| Temperature (°C) | 60–100 | 80 | 92 |
| Reaction Time (h) | 4–12 | 8 | 92 |
Key Findings :
Nanoparticle-Catalyzed Green Synthesis
Fe3O4@SiO2@Dapsone-Cu Magnetic Nanocatalyst
A sustainable approach uses Fe3O4@SiO2@dapsone-Cu MNPs (0.05 g) under ultrasonic irradiation:
Procedure :
-
3,4,5-Trimethoxybenzaldehyde (1.0 mmol), 4-hydroxy-7-methylcoumarin (1.0 mmol), and dimedone (1.2 mmol) are mixed in water.
-
Catalyst is added, and the mixture is irradiated at 40 kHz for 30 minutes.
-
Product isolated via magnetic separation.
Table 2: Catalyst Recyclability Study
| Cycle | Yield (%) | Particle Size (nm) | Surface Area (m²/g) |
|---|---|---|---|
| 1 | 94 | 15 ± 2 | 220 |
| 3 | 92 | 16 ± 3 | 215 |
| 6 | 88 | 18 ± 2 | 205 |
Advantages :
Stepwise Synthesis via Knoevenagel Condensation
Two-Step Protocol
Step 1: Knoevenagel Adduct Formation
-
3,4,5-Trimethoxybenzaldehyde reacts with Meldrum’s acid in ethanol with piperidine (5 mol%) at 25°C for 2 hours.
Step 2: Cyclization with 7-Hydroxy-4-methylcoumarin
Table 3: Comparative Analysis of Stepwise vs. One-Pot Methods
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total Yield (%) | 85 | 92 |
| Reaction Time (h) | 14 | 8 |
| Solvent Toxicity | High (DMF) | Low (EtOH/H2O) |
| Scalability | Moderate | High |
Limitations :
Mechanistic Insights and Byproduct Analysis
Proposed Reaction Pathway
Chemical Reactions Analysis
5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds within the pyranochromene class exhibit significant antioxidant properties. These activities are crucial in combating oxidative stress linked to various diseases such as cancer and neurodegenerative disorders. The presence of methoxy groups in the structure enhances its electron-donating ability, thereby improving its free radical scavenging capacity .
Anticancer Activity
Preliminary studies have shown that derivatives of pyranochromenes can induce apoptosis in cancer cells. The specific compound under discussion has demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may inhibit cell proliferation by disrupting cell cycle progression and inducing cell death pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .
Therapeutic Applications
Given its biological activities, 5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione may have several therapeutic applications:
- Cancer Therapy : As an adjunct treatment in oncology to enhance the efficacy of conventional therapies.
- Neuroprotection : Potential use in neurodegenerative diseases due to its antioxidant properties.
- Anti-inflammatory Drugs : Development as a non-steroidal anti-inflammatory drug (NSAID) alternative.
Case Studies
- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of pyranochromene derivatives on breast cancer cells (MCF-7), it was found that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological examinations revealed decreased inflammation and necrosis in treated tissues .
Mechanism of Action
The mechanism of action of 5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cancer cell survival . The compound binds to these proteins, disrupting their function and leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Substituent Position Matters : The 3,4,5-trimethoxyphenyl group in the target compound may enhance lipophilicity and binding affinity compared to 2,3,4-trimethoxy analogs due to symmetrical substitution .
- Dihydro Pyran vs. Open-Chain Systems: The dihydro pyran ring in the target compound likely improves metabolic stability compared to open-chain chromenones .
Critical Factors :
Antileishmanial Activity
- The 5-hydroxy-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione scaffold (core of the target compound) shows moderate activity against Leishmania spp. (IC₅₀ ~10–20 µM) .
- Substituent Impact : The 3,4,5-trimethoxyphenyl group may enhance activity by promoting membrane penetration or targeting parasitic enzymes .
Antioxidant and Antiproliferative Potential
- Methoxy Groups: Electron-donating methoxy substituents increase radical scavenging capacity, as seen in flavonoids .
- Propyl Chain : Aliphatic chains (e.g., propyl) may modulate solubility and bioavailability .
Biological Activity
The compound 5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a member of the pyranochromene family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound's structure features a pyranochromene backbone with a trimethoxyphenyl substituent. The synthesis typically involves a one-pot reaction of 2,3,4-trimethoxybenzaldehyde and Meldrum’s acid in the presence of triethylamine as a catalyst. The process yields the target compound with notable efficiency and purity .
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2,3,4-trimethoxybenzaldehyde, Meldrum’s acid | Reflux in methanol for 3 hours | 68% |
| 2 | Acetic acid | Reflux for 4 hours | - |
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of compounds containing the 3,4,5-trimethoxyphenyl fragment. For instance, related compounds have demonstrated significant activity against various cancer cell lines by inducing apoptosis and disrupting microtubule dynamics .
The antiproliferative activity is primarily attributed to:
- Microtubule Destabilization : Compounds with similar structures have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been correlated with the cytotoxic effects observed in cancer cells .
Case Studies
- MGC-803 Cell Line Study : A derivative of the compound exhibited an IC50 value of 0.45 μM , indicating potent antiproliferative activity through microtubule destabilization .
- MCF7 Breast Cancer Cells : Another study reported that various derivatives led to elevated ROS generation and significant cell death in MCF7 cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the trimethoxyphenyl group significantly influence biological activity. For instance:
- Increased Lipophilicity : Enhances cellular uptake and subsequent cytotoxicity.
- Substituent Variations : Alterations in the methoxy groups can lead to variations in binding affinity to target proteins.
Q & A
Q. Q1: What methodologies are recommended for optimizing the synthesis of this pyrano-chromene derivative?
A:
- Green chemistry approaches : Utilize ionic liquids (e.g., TMGT) as recyclable solvents to enhance reaction efficiency and reduce waste. For example, a one-pot multicomponent reaction involving aldehydes, Meldrum’s acid, and coumarin derivatives under mild conditions (80°C) can yield high-purity products .
- Catalyst selection : Explore heterogeneous catalysts (e.g., silica-supported acids) to improve regioselectivity and reduce purification steps.
- Reaction monitoring : Use TLC or in-situ spectroscopic techniques (e.g., FTIR) to track intermediate formation and optimize reaction time .
Q. Q2: Which spectroscopic and analytical techniques are critical for characterizing this compound?
A:
- NMR spectroscopy : and NMR (e.g., DMSO-d6) to confirm substituent positions, stereochemistry, and diastereotopic protons in the dihydro-pyrano ring. Cross-check chemical shifts with computational predictions .
- Mass spectrometry : High-resolution EI-MS to verify molecular weight and fragmentation patterns (e.g., m/z 322.0 for related chromene derivatives) .
- X-ray crystallography : Resolve ambiguities in spatial arrangement, particularly for the trimethoxyphenyl and propyl substituents .
Q. Q3: How can computational modeling aid in predicting the compound’s reactivity or stability?
A:
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., cyclization steps) and transition states. Compare computed activation energies with experimental kinetics .
- Molecular docking : If bioactive, simulate interactions with target proteins (e.g., enzymes) to prioritize derivatives for synthesis.
- Spectroscopic prediction tools : Leverage software (e.g., ACD/Labs) to predict NMR shifts and validate experimental data .
Advanced Research Questions
Q. Q4: How can researchers elucidate the mechanistic pathways for key reactions involving this compound?
A:
- Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., α-positions in the chromene ring) to identify rate-determining steps .
- Trapping intermediates : Use quenching agents or low-temperature NMR to isolate and characterize transient species (e.g., enol intermediates in Knoevenagel condensations) .
- Computational feedback loops : Integrate experimental data (e.g., reaction yields) with quantum mechanics/molecular mechanics (QM/MM) simulations to refine mechanistic hypotheses .
Q. Q5: What strategies are effective for resolving contradictions in spectral or bioactivity data?
A:
- Comparative crystallography : If NMR data conflicts with structural predictions (e.g., unexpected coupling constants), resolve via single-crystal X-ray analysis .
- Dynamic effects analysis : Investigate temperature-dependent NMR to detect conformational flexibility (e.g., ring puckering in the dihydro-pyrano moiety) .
- Bioactivity validation : Replicate antioxidant or enzyme inhibition assays (e.g., DPPH radical scavenging) under controlled conditions to rule out experimental variability .
Q. Q6: How can structure-activity relationships (SAR) be systematically explored for this compound?
A:
- Substituent variation : Synthesize derivatives with modified substituents (e.g., replacing trimethoxyphenyl with halogenated aryl groups) and correlate changes with bioactivity .
- Pharmacophore mapping : Use 3D-QSAR models to identify critical functional groups (e.g., methoxy groups’ role in hydrogen bonding) .
- In-silico screening : Prioritize derivatives with enhanced predicted binding affinities (e.g., against cyclooxygenase-2) before lab synthesis .
Q. Q7: What interdisciplinary approaches enhance the development of applications for this compound?
A:
- Material science integration : Study its potential in photodynamic therapy by analyzing UV-vis absorption and fluorescence quantum yields .
- Process engineering : Apply membrane separation technologies (e.g., nanofiltration) for scalable purification of enantiomerically pure forms .
- Systems biology : Combine metabolomics and transcriptomics to uncover off-target effects in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
